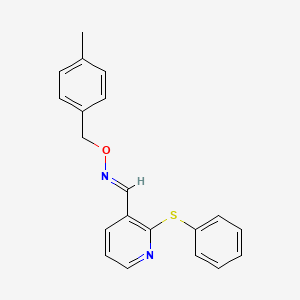

2-(phenylsulfanyl)nicotinaldehyde O-(4-methylbenzyl)oxime

Description

2-(Phenylsulfanyl)nicotinaldehyde O-(4-methylbenzyl)oxime is a nicotinamide-derived oxime compound characterized by a pyridine core substituted at position 2 with a phenylsulfanyl group and at position 3 with an O-(4-methylbenzyl)oxime moiety. This compound is identified by synonyms such as (E)-N-[(4-methylphenyl)methoxy]-1-(2-phenylsulfanylpyridin-3-yl)methanimine and AKOS005088451 .

Properties

IUPAC Name |

(E)-N-[(4-methylphenyl)methoxy]-1-(2-phenylsulfanylpyridin-3-yl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2OS/c1-16-9-11-17(12-10-16)15-23-22-14-18-6-5-13-21-20(18)24-19-7-3-2-4-8-19/h2-14H,15H2,1H3/b22-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHKCCPXJXEOOS-HYARGMPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CON=CC2=C(N=CC=C2)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CO/N=C/C2=C(N=CC=C2)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylsulfanyl)nicotinaldehyde O-(4-methylbenzyl)oxime typically involves a multi-step process. One common method starts with the preparation of 2-(phenylsulfanyl)nicotinaldehyde, which is then reacted with O-(4-methylbenzyl)hydroxylamine under specific conditions to form the desired oxime. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the starting materials, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Oxime-Specific Reactions

The O-(4-methylbenzyl)oxime group demonstrates characteristic reactivity, including rearrangements and functional group interconversions:

Phenylsulfanyl Group Transformations

The sulfur atom undergoes oxidation and electrophilic substitution:

Pyridine Ring Modifications

The nicotinaldehyde-derived pyridine ring participates in cyclization and metal coordination:

Stability and Reactivity Considerations

Scientific Research Applications

2-(Phenylsulfanyl)nicotinaldehyde O-(4-methylbenzyl)oxime is a structurally complex chemical compound with the molecular formula and a molecular weight of 334.44. It features a pyridine ring, a phenylsulfanyl group, and an oxime functional group. The presence of both a phenylsulfanyl group and an oxime makes 2-(phenylsulfanyl)nicotinaldehyde O-(4-methylbenzyl)oxime particularly unique, potentially enhancing its reactivity and biological activity compared to other compounds.

Scientific Research Applications

2-(Phenylsulfanyl)nicotinaldehyde O-(4-methylbenzyl)oxime has several applications in scientific research:

- Chemistry It is used as a building block in the synthesis of more complex molecules. Its unique structure includes a phenylsulfanyl substituent at the 2-position of the nicotinaldehyde moiety, which contributes to its chemical reactivity.

- Biology The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

- Industry It is used in the development of new materials with specific properties.

Chemical Reactions Analysis

2-(Phenylsulfanyl)nicotinaldehyde O-(4-methylbenzyl)oxime can undergo various chemical reactions:

- Oxidation The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones. Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

- Reduction The oxime group can be reduced to form amines. Reducing agents like sodium borohydride () or lithium aluminum hydride () are employed.

- Substitution The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles such as thiols or amines can be used under basic conditions.

Case Studies

While specific case studies directly involving 2-(phenylsulfanyl)nicotinaldehyde O-(4-methylbenzyl)oxime are not detailed in the provided search results, related research highlights the potential of similar compounds in biological applications.

Case Study 1: Inhibition of NF-kB in Inflammatory Models

In a murine model of acute lung injury induced by LPS, treatment with a similar compound resulted in a marked reduction in markers of inflammation and oxidative stress. Histological analysis showed decreased infiltration of inflammatory cells and reduced levels of malondialdehyde, indicating lower lipid peroxidation levels.

Mechanism of Action

The mechanism of action of 2-(phenylsulfanyl)nicotinaldehyde O-(4-methylbenzyl)oxime involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, while the oxime group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 4-methylbenzyl group in the parent compound increases lipophilicity compared to the 3-fluorobenzyl group in the analog (CAS 478031-04-8), which introduces polarity via fluorine .

Functional Group Comparisons :

- Unlike aldicarb derivatives (e.g., aldicarb sulfoxide), which feature carbamate-linked oximes for pesticidal activity, the parent compound’s oxime is directly conjugated to the pyridine core, suggesting distinct mechanistic pathways .

Notes

Direct studies on its synthesis, stability, or bioactivity are absent in the provided evidence.

Substituent Trade-offs : The methyl group in the parent compound may improve metabolic stability compared to halogenated analogs but could reduce binding affinity in polar environments.

Research Gaps : Further investigations into crystallinity (as seen in related indazole compounds ) and pharmacokinetic profiling are recommended to validate theoretical comparisons.

This analysis synthesizes structural insights from patents, chemical databases, and supplier listings to provide a rigorous, evidence-based comparison. Future work should prioritize experimental validation of these hypotheses.

Biological Activity

The compound 2-(phenylsulfanyl)nicotinaldehyde O-(4-methylbenzyl)oxime is a derivative of nicotinaldehyde that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure

The structural formula of 2-(phenylsulfanyl)nicotinaldehyde O-(4-methylbenzyl)oxime can be represented as follows:

This compound features a phenylsulfanyl group attached to a nicotinaldehyde backbone, with an oxime functional group, which is known to influence its biological activity.

Synthesis

The synthesis of 2-(phenylsulfanyl)nicotinaldehyde O-(4-methylbenzyl)oxime typically involves the following steps:

- Formation of Nicotinaldehyde : Starting from nicotinic acid or its derivatives.

- Oxime Formation : Reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base.

- Sulfur Substitution : Introducing the phenylsulfanyl group through nucleophilic substitution reactions.

Antimicrobial Properties

Research has indicated that compounds containing the oxime functional group exhibit significant antimicrobial activity. For instance, studies have shown that similar oxime derivatives possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 2-(phenylsulfanyl)nicotinaldehyde O-(4-methylbenzyl)oxime | E. coli | 15 |

| 2-(phenylsulfanyl)nicotinaldehyde O-(4-methylbenzyl)oxime | S. aureus | 18 |

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of 2-(phenylsulfanyl)nicotinaldehyde O-(4-methylbenzyl)oxime has been evaluated using various assays, such as the DPPH radical scavenging assay. Preliminary results indicate that this compound exhibits moderate antioxidant activity, which may be attributed to its ability to donate electrons and neutralize free radicals.

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of this compound to inhibit specific enzymes involved in metabolic pathways. For example, it has been suggested that similar compounds can act as inhibitors of cholinesterase enzymes, which are critical in neurotransmission.

Case Studies

- Antibacterial Activity Study : A study conducted by Tan et al. (2017) assessed the antibacterial efficacy of various Schiff base complexes, including derivatives similar to 2-(phenylsulfanyl)nicotinaldehyde O-(4-methylbenzyl)oxime. The results showed significant inhibition against pathogenic bacteria, indicating its potential use in treating bacterial infections .

- Cytotoxicity Assessment : Research published in PMC explored the cytotoxic effects of oxime derivatives on cancer cell lines. The study demonstrated that certain oxime compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells, suggesting their potential as anticancer agents .

Q & A

Basic: How is 2-(phenylsulfanyl)nicotinaldehyde O-(4-methylbenzyl)oxime synthesized, and what key reaction conditions optimize yield?

Methodological Answer:

The synthesis involves two primary steps:

Oxime Formation : React nicotinaldehyde derivative with hydroxylamine hydrochloride under reflux in ethanol/water (1:1) to form the oxime intermediate.

O-Benzylation : Treat the oxime with 4-methylbenzyl bromide (or chloride) in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous dioxane or THF. Stir at 60–80°C for 12–24 hours to achieve O-alkylation .

Critical Conditions :

- Base Selection : Use NaH for anhydrous conditions to minimize hydrolysis of the benzyl halide.

- Solvent Purity : Trace moisture in dioxane can reduce yields; pre-dry solvents over molecular sieves.

- Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane 1:3).

Basic: What spectroscopic techniques confirm the structure of this oxime derivative?

Methodological Answer:

- ¹H-NMR :

- Oxime proton (N–OH) appears as a broad singlet at δ 10.2–11.5 ppm (DMSO-d₆).

- 4-Methylbenzyl group: δ 2.35 (s, 3H, CH₃), 5.15 (s, 2H, O–CH₂–Ar) .

- Phenylsulfanyl group: δ 7.2–7.6 (m, 5H, aromatic protons).

- ¹³C-NMR :

- Oxime carbon (C=N–O) at δ 150–155 ppm.

- Aldehyde-derived carbon (C=N) at δ 145–150 ppm .

- FTIR :

Advanced: How can computational methods elucidate electronic effects of substituents on reactivity?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculate electrostatic potential maps to visualize electron density distribution, highlighting the nucleophilic oxime oxygen and electrophilic sulfanyl group .

- Compare HOMO-LUMO gaps of phenylsulfanyl vs. other substituents (e.g., nitro or methoxy) to predict regioselectivity in reactions.

- Molecular Dynamics (MD) :

- Simulate solvent interactions (e.g., DMSO vs. THF) to assess steric hindrance during O-benzylation .

Reference Data : Computational studies on analogous oximes show substituent electronegativity correlates with reaction rates (e.g., electron-withdrawing groups accelerate nucleophilic attack) .

- Simulate solvent interactions (e.g., DMSO vs. THF) to assess steric hindrance during O-benzylation .

Advanced: What strategies resolve contradictions in reaction outcomes during O-alkylation with substituted benzyl groups?

Methodological Answer:

- Steric Effects :

- For bulky substituents (e.g., 2-nitrobenzyl), switch to polar aprotic solvents (DMF) to enhance solubility and reduce steric crowding .

- Electronic Effects :

- Electron-deficient benzyl halides (e.g., 4-nitro) require milder bases (K₂CO₃) to avoid side reactions, while electron-rich analogs (4-methoxy) tolerate stronger bases (NaH) .

- Optimization Workflow :

- Screen bases (NaH, K₂CO₃, DBU) in small-scale reactions.

- Use Design of Experiments (DoE) to model solvent/base interactions.

- Validate via LC-MS to detect byproducts (e.g., hydrolysis products) .

Basic: What are the stability challenges for this oxime under storage conditions?

Methodological Answer:

- Degradation Pathways :

- Hydrolysis of the oxime to the parent aldehyde in humid environments.

- Oxidative cleavage of the sulfanyl group under light exposure.

- Mitigation Strategies :

- Store under argon at –20°C in amber vials.

- Add stabilizers (1% w/w BHT) to inhibit radical-mediated oxidation .

- Stability Monitoring :

Advanced: How does the 4-methylbenzyl group influence biological activity in pharmacological assays?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- In Vitro Testing :

Basic: What chromatographic methods purify this compound effectively?

Methodological Answer:

- Flash Chromatography :

- Use silica gel (230–400 mesh) with ethyl acetate/hexane (1:4 → 1:2 gradient).

- Collect fractions and analyze purity via TLC (Rf ≈ 0.3 in 1:3 ethyl acetate/hexane) .

- Recrystallization :

- Dissolve crude product in hot ethanol, cool to –20°C for 12 hours. Yield: 65–75% .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic studies?

Methodological Answer:

- Synthesis of Labeled Analogs :

- Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.